molecular formula C18H11NO4 B8659592 4-(Dibenzofuran-2-yloxy)-1-nitrobenzene

4-(Dibenzofuran-2-yloxy)-1-nitrobenzene

Cat. No.: B8659592
M. Wt: 305.3 g/mol
InChI Key: IZCCBYTVYUGIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position of the benzene ring and a dibenzofuran-2-yloxy substituent at the 4-position. The dibenzofuran moiety, a fused bicyclic aromatic ether, imparts significant steric bulk and electron-withdrawing character due to its oxygen atom and extended π-conjugation. This structural combination likely influences the compound’s crystallinity, stability, and reactivity.

Properties

Molecular Formula

C18H11NO4

Molecular Weight

305.3 g/mol

IUPAC Name

2-(4-nitrophenoxy)dibenzofuran

InChI

InChI=1S/C18H11NO4/c20-19(21)12-5-7-13(8-6-12)22-14-9-10-18-16(11-14)15-3-1-2-4-17(15)23-18/h1-11H

InChI Key

IZCCBYTVYUGIJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Properties

Nitrobenzene derivatives exhibit diverse crystallographic behaviors depending on substituent size, symmetry, and intermolecular interactions. For instance:

  • 1-Nitrobenzene (studied in crystalline sponge frameworks) crystallizes in the triclinic space group P1 with unit cell parameters a = 13.810 Å, b = 16.550 Å, c = 26.130 Å, and angles α = 89.87°, β = 76.74°, γ = 74.35°. Its framework exhibits π–π stacking (centroid distance: 3.663 Å) and accommodates guest molecules with 81% occupancy .
  • 4-Nitro-4'-hydroxy-azobenzene (an azo derivative) adopts a planar structure due to conjugation between the nitro and azo groups, enhancing crystallinity and thermal stability .

In contrast, 4-(Dibenzofuran-2-yloxy)-1-nitrobenzene is expected to form less symmetric crystals (e.g., monoclinic or orthorhombic systems) due to the bulky dibenzofuran substituent. The rigid aromatic system may promote stronger π-stacking or van der Waals interactions compared to smaller substituents like allyloxy or chloro groups .

Electronic and Reactivity Profiles

The nitro group is a strong electron-withdrawing substituent, directing electrophilic substitution reactions to meta positions. However, the dibenzofuran-2-yloxy group introduces mixed electronic effects:

  • Electron-withdrawing : The oxygen atom in dibenzofuran enhances the nitro group’s electron deficiency.
  • Steric hindrance : The bulky substituent may slow reaction kinetics compared to derivatives with smaller groups (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene ), which exhibit high synthetic yields (95–97%) under mild conditions .

Comparatively, 3,5-dimethyl-4-(4'-nitrophenylazo)-phenol () demonstrates how electron-donating methyl and hydroxy groups balance nitro-directed reactivity, enabling applications in dyes or sensors .

Data Tables

Table 1: Crystallographic Comparison of Nitrobenzene Derivatives

Compound Space Group Unit Cell Parameters (Å, °) R1 Value Guest Occupancy
1-Nitrobenzene (crystalline host) P1 a=13.810, b=16.550, c=26.130 0.2265 0.81(3)
1-Guaiazulene (crystalline host) C2/c a=33.490, b=14.180, c=29.740 0.2276 0.465(15)
4-Nitro-4'-hydroxy-azobenzene Not reported Planar azo-nitrophenyl structure

Table 2: Substituent Effects on Reactivity and Yield

Compound Substituent Synthetic Yield Key Reactivity Feature
1-(Allyloxy)-4-chloro-2-nitrobenzene Allyloxy, chloro 95–97% High yield via SNAr
3,5-Dimethyl-4-(4'-nitrophenylazo)-phenol Methyl, hydroxy, azo 70–85% Azo coupling, pH-sensitive
4-(Dibenzofuran-2-yloxy)-1-nitrobenzene (hypothetical) Dibenzofuran-2-yloxy Expected lower yield due to bulk

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